molecular formula C24H20N2OS B2971279 4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine CAS No. 339018-76-7

4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine

Cat. No.: B2971279
CAS No.: 339018-76-7
M. Wt: 384.5
InChI Key: GWDNYSZFGDSOFC-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is a pyrimidine derivative featuring three distinct aromatic substituents: a 4-methylphenoxy group at position 4, a 4-methylphenylsulfanyl group at position 6, and a phenyl group at position 2. Pyrimidines are structurally versatile, allowing modifications that influence electronic properties, solubility, and biological activity. While the provided evidence lacks direct data on this specific compound’s synthesis or applications, structural analogs and related derivatives highlight its significance in medicinal chemistry, particularly in antimicrobial and enzyme-targeting contexts .

Properties

IUPAC Name

4-(4-methylphenoxy)-6-(4-methylphenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2OS/c1-17-8-12-20(13-9-17)27-22-16-23(28-21-14-10-18(2)11-15-21)26-24(25-22)19-6-4-3-5-7-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNYSZFGDSOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is a chemical compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, including case studies, data tables, and relevant literature to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups. Its molecular formula is C18H18N2OSC_{18}H_{18}N_2OS, indicating the presence of sulfur and oxygen, which may contribute to its biological properties.

Structural Formula

C18H18N2OS\text{C}_{18}\text{H}_{18}\text{N}_2\text{OS}

Anticancer Activity

Research has indicated that compounds similar to 4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that derivatives of pyrimidine compounds led to a reduction in nucleic acid synthesis in cancer cells, suggesting a mechanism involving the inhibition of key enzymes like thymidylate synthetase and nucleoside kinase . These findings are critical as they point towards potential therapeutic applications in oncology.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown efficacy against various bacterial strains, indicating potential use in treating infections.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Toxicological Profile

While investigating the biological activity, it is essential to consider the toxicological aspects. The compound has been noted for its toxicity towards aquatic life and potential reproductive toxicity, which necessitates careful evaluation before therapeutic application .

The biological activity of 4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, contributing to their cytotoxic effects.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine and related pyrimidine derivatives:

Compound Name Molecular Formula Substituents (Positions 4, 6, 2) Molecular Weight (g/mol) Key Properties/Activities Reference IDs
4-(4-Methylphenoxy)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine Likely C₂₄H₂₀N₂OS₂ 4: 4-methylphenoxy
6: 4-methylphenylsulfanyl
2: phenyl
~408.5 (estimated) Not explicitly reported; inferred stability and lipophilicity
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ 4: 4-chlorophenylsulfanyl
6: methylsulfonylmethyl
2: phenyl
390.90 Higher polarity due to sulfonyl group; potential enzyme inhibition
4-([(4-Chlorobenzyl)sulfanyl]methyl)-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine C₂₅H₂₁ClN₂S₂ 4: chlorobenzylsulfanylmethyl
6: 4-methylphenylsulfanyl
2: phenyl
449.03 Enhanced steric bulk; possible antimicrobial activity
4-[(Benzenesulfinyl)methyl]-6-phenoxy-2-phenylpyrimidine C₂₃H₁₈N₂O₂S 4: benzenesulfinylmethyl
6: phenoxy
2: phenyl
386.47 Sulfoxide group increases oxidation state; altered reactivity
4-[(Methylsulfanyl)methyl]-2-phenyl-6-([3-(trifluoromethyl)phenyl]sulfanyl)pyrimidine C₂₀H₁₆F₃N₂S₂ 4: methylsulfanylmethyl
6: 3-CF₃-phenylsulfanyl
2: phenyl
408.48 Electron-withdrawing CF₃ group enhances metabolic stability

Crystallographic and Conformational Insights

  • Dihedral angles between the pyrimidine core and substituents influence molecular packing and bioavailability. For example: In , a 12.8° twist between the phenyl group and pyrimidine ring optimizes hydrogen bonding . The target compound’s 4-methylphenoxy group may adopt a similar planar orientation, as seen in ’s 4-methyl-6-phenylpyrimidine derivatives .

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